molecular formula C11H10ClFN4O2S B2568063 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2191265-01-5

2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No. B2568063
CAS RN: 2191265-01-5
M. Wt: 316.74
InChI Key: ATHJQFIABAJTBL-UHFFFAOYSA-N
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Description

2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

A significant area of research involving this compound is its synthesis and characterization. The regioselective synthesis of fluorosulfonyl 1,2,3-triazoles, as described by Thomas and Fokin (2018), showcases a metal-free preparation method extending to the synthesis of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles. This method is highlighted for its generality and the accessibility it provides to derivatives that would otherwise be difficult to synthesize using existing methods (Thomas & Fokin, 2018).

Antimicrobial and Antiproliferative Activities

Research into the biological activities of 1,2,3-triazole derivatives has demonstrated their potential in antimicrobial and antiproliferative applications. For instance, compounds with the sulfonyl-1,2,3-triazole structure have shown to exhibit moderate antimicrobial activity, with specific derivatives demonstrating enhanced activity against bacteria and fungi. Such findings suggest the potential of these compounds in the development of new antimicrobial agents (Rao et al., 2014).

Transition-Metal-Catalyzed Transformations

The role of transition-metal catalysis in the transformations of 1,2,3-triazoles has been explored, with research by Anbarasan, Yadagiri, and Rajasekar (2014) detailing how these transformations facilitate the generation of synthetically useful intermediates. These processes are instrumental in the synthesis of highly functionalized nitrogen-based heterocycles, offering valuable pathways for developing new compounds with potential applications in drug development and materials science (Anbarasan, Yadagiri, & Rajasekar, 2014).

Novel Applications in Material Science

In material science, the incorporation of 1,2,3-triazole derivatives into polymer matrices has been investigated for their proton exchange properties, demonstrating the compound's relevance in enhancing the performance of materials used in fuel cell technologies. This research underscores the versatility of 1,2,3-triazole derivatives in various scientific and technological domains, highlighting their potential in advancing materials science applications (Singh et al., 2014).

properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN4O2S/c12-10-5-9(1-2-11(10)13)20(18,19)16-6-8(7-16)17-14-3-4-15-17/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHJQFIABAJTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

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